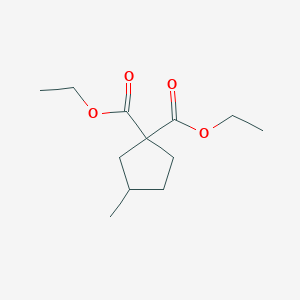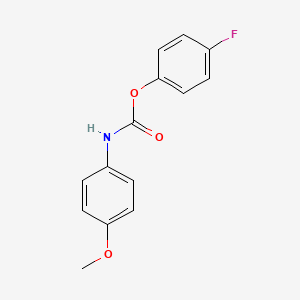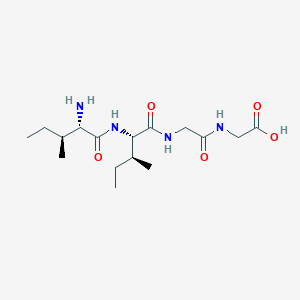
L-Isoleucyl-L-isoleucylglycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Isoleucyl-L-isoleucylglycylglycine is a tetrapeptide composed of two L-isoleucine residues followed by two glycine residuesThe molecular formula of this compound is C18H37N3O5, and it has a molecular weight of 375.513 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-isoleucylglycylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
L-Isoleucyl-L-isoleucylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
The major products of these reactions include the constituent amino acids (L-isoleucine and glycine) and their respective oxidized or reduced forms.
科学的研究の応用
L-Isoleucyl-L-isoleucylglycylglycine has several applications in scientific research:
Biochemistry: Used as a model peptide for studying protein folding and peptide interactions.
Pharmacology: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industrial Processes: Utilized in the synthesis of more complex peptides and proteins for various industrial applications.
作用機序
The mechanism of action of L-Isoleucyl-L-isoleucylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine residues, used as a buffer in biological systems.
Isoleucyl-Phenylalanine: A dipeptide consisting of L-isoleucine and L-phenylalanine, used in biochemical research.
L-Isoleucyl-L-isoleucyl-L-isoleucine: A tripeptide composed of three L-isoleucine residues, used in proteomics research.
Uniqueness
L-Isoleucyl-L-isoleucylglycylglycine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic (L-isoleucine) and small (glycine) amino acids makes it a versatile compound for various research and industrial purposes.
特性
CAS番号 |
427892-66-8 |
|---|---|
分子式 |
C16H30N4O5 |
分子量 |
358.43 g/mol |
IUPAC名 |
2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H30N4O5/c1-5-9(3)13(17)15(24)20-14(10(4)6-2)16(25)19-7-11(21)18-8-12(22)23/h9-10,13-14H,5-8,17H2,1-4H3,(H,18,21)(H,19,25)(H,20,24)(H,22,23)/t9-,10-,13-,14-/m0/s1 |
InChIキー |
JFUQJEKFRACNTN-NUZBWSBOSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)NCC(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


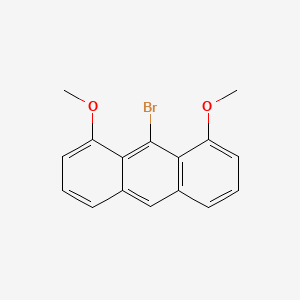
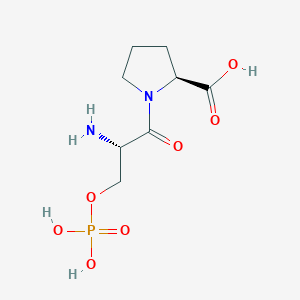
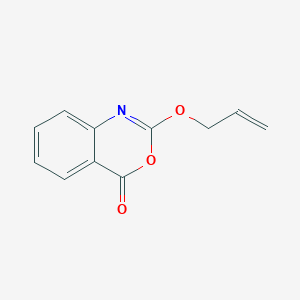


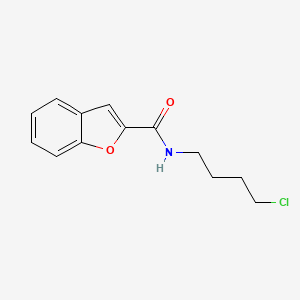
![Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate](/img/structure/B14248735.png)
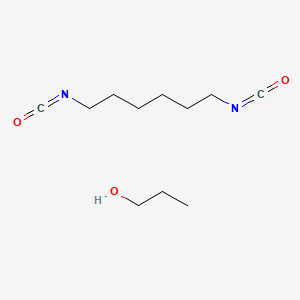
![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)

![({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane](/img/structure/B14248750.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine]](/img/structure/B14248761.png)
